3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride
Description
3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at position 2 and an isopropyl substituent at position 2. Its molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.7 g/mol (inferred from structural analogs).
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H |
InChI Key |
DZNMFFMRXMPRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCCCC2)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization via Reductive Amination and Intramolecular Cyclization (Based on Literature for 2-Azaspiro[3.5]nonane Analogues)
A reported approach to synthesize 2-azaspiro[3.5]nonane intermediates (structurally related to 3-isopropyl-2-azaspiro[3.5]nonane) involves:
- Starting from cyclohexyl cyanide, reacting with 2-(benzyloxy)acetaldehyde in the presence of lithium diisopropylamide (LDA) to form a hydroxyl intermediate.
- Reduction of the cyano group using lithium aluminum hydride (LiAlH4) to yield an amine.
- Protection of the amine (e.g., Boc protection).
- Formation of a mesylate intermediate.
- Intramolecular cyclization using sodium hydride (NaH) to form the azaspiro ring system.
This method allows for the introduction of substituents such as isopropyl groups at desired positions by modifying the starting materials or intermediates.
Method 2: Four-Step Synthesis via Chloroacetylation, Cyclization, Reduction, and Catalytic Hydrogenation
A patented industrially applicable method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane and related salts (which can be adapted for 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride) involves:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride | First base (triethylamine, pyridine, diisopropylethylamine, or potassium carbonate), first solvent (e.g., dichloromethane or acetonitrile), temperature ≤10°C | Forms chloroacetylated intermediate |
| 2 | Intramolecular self-cyclization under inert atmosphere | Second base (sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium), second solvent, inert atmosphere | Generates spirocyclic intermediate |
| 3 | Reduction of intermediate | Reducing agent (LiAlH4), third solvent, inert atmosphere | Converts ketone/aldehyde functionalities to alcohol or amine |
| 4 | Catalytic hydrogenation to remove benzyl (Bn) protecting group | Hydrogen gas (20-100 psi), Pd catalyst, 20-50°C, 8-20 hours, acetic acid as activator | Yields final azaspiro compound |
This method benefits from readily available raw materials, short synthetic route, high yield, and suitability for scale-up industrial production.
Method 3: Multi-Step Azaspiro Synthesis via Reduction, Mesylation, Azidation, and Hydrogenation
Another synthetic route described in medicinal chemistry patents includes:
- Reduction of a precursor compound with zinc and ammonium chloride.
- Sodium borohydride reduction.
- Mesylation with methanesulfonyl chloride.
- Substitution with sodium azide.
- Catalytic hydrogenation with palladium on carbon to form the azaspiro amine.
- Subsequent coupling reactions and salt formation.
While this method is more elaborate, it allows for functionalization and derivatization of the azaspiro core, which may be adapted for preparing 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride.
Comparative Data Table of Preparation Methods
| Aspect | Method 1 (LDA & LiAlH4 Route) | Method 2 (Chloroacetylation & Cyclization) | Method 3 (Mesylation & Azidation) |
|---|---|---|---|
| Starting Materials | Cyclohexyl cyanide, 2-(benzyloxy)acetaldehyde | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol, chloroacetyl chloride | Various azaspiro precursors |
| Key Reagents | LDA, LiAlH4, Boc protection, NaH | Triethylamine or K2CO3, LiAlH4, Pd catalyst | Zn, NH4Cl, NaBH4, MsCl, NaN3, Pd/C |
| Reaction Conditions | Low temperature, inert atmosphere | Controlled temperature ≤10°C, inert atmosphere, catalytic hydrogenation | Multiple steps, hydrogenation under Pd/C |
| Yield | Moderate to high (varies by step) | High overall yield (~60% for oxalate salt) | Not specified, multi-step complexity |
| Scalability | Suitable for lab scale | Suitable for industrial scale | Complex, suitable for medicinal chemistry applications |
| Advantages | Access to enantiopure intermediates possible | Short route, easy control, industrial applicability | Versatile for functionalization |
Research Results and Observations
Method 2 demonstrates a practical and industrially viable approach with a four-step synthesis yielding the azaspiro compound salt in 60% isolated yield. The use of acetic acid as an activator in catalytic hydrogenation improves deprotection efficiency.
Method 1 provides access to azaspiro intermediates with potential for stereochemical control, important for pharmaceutical development. The use of LDA and LiAlH4 ensures selective formation of the azaspiro ring.
Method 3 offers a pathway for further derivatization of the azaspiro scaffold, facilitating medicinal chemistry exploration but involves more complex steps.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride and its analogs:
*Estimated based on analogs.
Key Observations:
Heteroatom Variations: Oxygen (oxa) or sulfur (thia) alters polarity and electronic properties. For example, the sulfone in 7-thia-1-azaspiro enhances metabolic stability .
Pharmacological Implications :
- Diazaspiro compounds (e.g., 2,7-diazaspiro) exhibit higher affinity for sigma receptors due to dual nitrogen atoms, which may facilitate hydrogen bonding with targets .
- Furan-containing analogs (e.g., ) introduce aromaticity, enabling π-π stacking interactions critical for binding to hydrophobic enzyme pockets.
Biological Activity
3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 201.72 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19ClN |
| Molecular Weight | 201.72 g/mol |
| IUPAC Name | 3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:
- Receptor Modulation : The compound has been observed to act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : A study demonstrated that derivatives of azaspiro compounds, including 3-Isopropyl-2-azaspiro[3.5]nonane, showed significant agonistic activity on GPR119, a receptor involved in glucose homeostasis. This suggests potential use in managing diabetes by enhancing insulin secretion and improving glucose tolerance .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Activity : Some derivatives have shown promise in exhibiting antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Study on GPR119 Agonism
In a study focusing on the design and synthesis of azaspiro compounds, researchers identified potent GPR119 agonists among their derivatives, highlighting the importance of structural modifications in enhancing biological activity . The findings suggest that similar modifications could be applied to 3-Isopropyl-2-azaspiro[3.5]nonane to improve its pharmacological profile.
Neuroprotective Properties
Another investigation into azaspiro compounds indicated that certain derivatives exhibited neuroprotective effects in vitro, potentially through mechanisms involving the modulation of neuroinflammatory pathways . This opens avenues for further research into 3-Isopropyl-2-azaspiro[3.5]nonane's role in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
